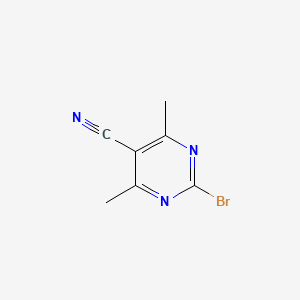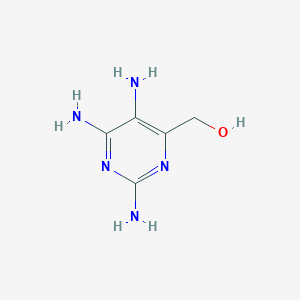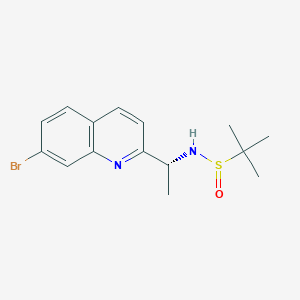
(R)-N-((R)-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a quinoline ring substituted with a bromine atom at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 7-bromoquinoline.
Alkylation: The 7-bromoquinoline is then alkylated using an appropriate alkylating agent to introduce the ethyl group at the 1-position.
Sulfinamide Formation: The final step involves the introduction of the sulfinamide group. This is achieved by reacting the intermediate with a sulfinamide reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring.
Reduction: Reduction reactions can be performed to modify the quinoline ring or the sulfinamide group.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the 7th position.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of quinoline derivatives on biological systems. Its bromine substitution makes it a useful probe for investigating enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, ®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is explored for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial and anticancer activities, and this compound may exhibit similar properties.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the quinoline ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The sulfinamide group may also contribute to the compound’s overall bioactivity by enhancing its stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(2-(4-((7-Bromoquinolin-2-yl)oxy)phenoxy)propanamido)acetic acid
- (2R)-2-[4-[(7-Bromoquinolin-2-yl)oxy]phenoxy]propanoic acid
Uniqueness
Compared to similar compounds, ®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its specific substitution pattern and the presence of the sulfinamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H19BrN2OS |
|---|---|
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
N-[(1R)-1-(7-bromoquinolin-2-yl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C15H19BrN2OS/c1-10(18-20(19)15(2,3)4)13-8-6-11-5-7-12(16)9-14(11)17-13/h5-10,18H,1-4H3/t10-,20?/m1/s1 |
InChI-Schlüssel |
VBJBCQFWCZHBPN-LZGFGWTLSA-N |
Isomerische SMILES |
C[C@H](C1=NC2=C(C=CC(=C2)Br)C=C1)NS(=O)C(C)(C)C |
Kanonische SMILES |
CC(C1=NC2=C(C=CC(=C2)Br)C=C1)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B13093801.png)
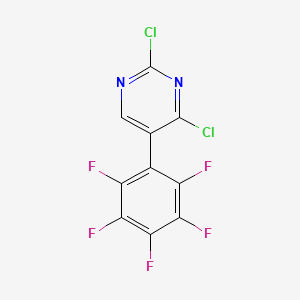
![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate](/img/structure/B13093809.png)

![Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate](/img/structure/B13093817.png)
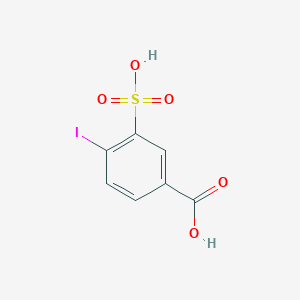
![cis-Ethyl 1-benzyl-2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-4-carboxylate](/img/structure/B13093827.png)

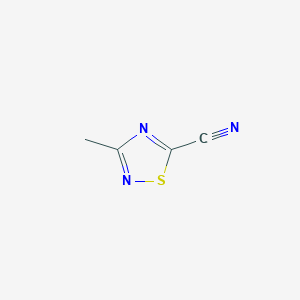
![8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13093840.png)
